5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, characterized by its unique structural features that include a dichlorophenyl group and an amine functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under pharmaceutical compounds owing to its potential therapeutic applications.
The synthesis of 5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:
For instance, one method involves refluxing a mixture of 3,5-dichlorobenzaldehyde and semicarbazide in phosphorus oxychloride followed by basification with potassium hydroxide. This process results in the formation of the desired oxadiazole derivative .
The molecular formula for 5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is CHClNO. The structure features:
The compound's molecular weight is approximately 232.08 g/mol. Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to confirm its structural integrity .
5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine can participate in various chemical reactions:
For example, when treated with chloroacetyl chloride in the presence of a base like potassium carbonate in dimethylformamide, acylation occurs leading to N-acyl derivatives .
The mechanism of action for compounds like 5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine often involves interaction with biological targets such as enzymes or receptors. The presence of the oxadiazole ring contributes to its bioactivity by facilitating hydrogen bonding and π-stacking interactions with target biomolecules.
Studies indicate that derivatives of oxadiazoles exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .
The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity is influenced by the electron-withdrawing nature of the dichlorophenyl group which enhances its electrophilicity.
5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
The 1,3,4-oxadiazole heterocycle—a five-membered ring featuring two nitrogen atoms and one oxygen atom—has emerged as a privileged scaffold in modern medicinal chemistry. Its structural versatility enables diverse non-covalent interactions with biological targets, including hydrogen bonding, van der Waals forces, and π-π stacking, which are critical for target affinity and selectivity. Commercially successful drugs incorporating this motif include the HIV integrase inhibitor Raltegravir and the endothelin antagonist Zibotentan, underscoring its therapeutic relevance [4] [8]. The scaffold’s metabolic stability arises from resistance to enzymatic degradation, while its moderate log P values (typically 1.5–3.5) enhance cell membrane permeability. Additionally, the ring’s planar conformation facilitates deep penetration into hydrophobic enzyme pockets, making it ideal for targeting oncogenic and infectious disease pathways [3] [9].
The 1,3,4-oxadiazole nucleus serves as a bioisostere for ester and carboxylic acid functionalities, mitigating metabolic liabilities while retaining bioactivity. This property is exemplified in anticancer drug design, where oxadiazole derivatives mimic nucleotide substrates to inhibit enzymes like thymidine phosphorylase (TP) and epidermal growth factor receptor (EGFR) tyrosine kinase [7] [10]. Electronic distribution across the ring creates electron-deficient carbon atoms at C2 and C5, facilitating nucleophilic substitution reactions for structural diversification. Meanwhile, the endocyclic oxygen acts as a hydrogen bond acceptor, enabling critical interactions with residues in enzyme active sites—e.g., Thr118 and Lys221 in thymidine phosphorylase [1].
Table 1: Key Molecular Properties of 1,3,4-Oxadiazole Derivatives
Property | Significance in Drug Design | Example Derivatives |
---|---|---|
Planarity | Facilitates intercalation into DNA/enzyme clefts | Quinoxaline-oxadiazole hybrids [3] |
Dipole Moment (~3.5 D) | Enhances water solubility and target binding affinity | 5-(3,5-Dinitrophenyl) variants [2] |
Metabolic Stability | Resists oxidative degradation; t₁/₂ > 6h in hepatic microsomes | Raltegravir analogs [4] |
Tautomerization | Enables dual binding modes (e.g., thione-thiol tautomers in enzyme inhibition) | 2-Thio-1,3,4-oxadiazoles [9] |
Synthetic accessibility further elevates the scaffold’s utility. Classical routes involve:
The 3,5-dichlorophenyl moiety, when appended to C5 of the 1,3,4-oxadiazole ring, profoundly influences bioactivity through steric, electronic, and hydrophobic effects. The symmetric chlorine placement creates a linear, rigid architecture that enhances geometric complementarity with enzyme subsites. For instance, in thymidine phosphorylase inhibition, the 3,5-dichloro motif occupies a hydrophobic subpocket typically binding the deoxyribose moiety of thymidine, with chlorine atoms engaging in halogen bonding with Thr151 and Ser217 [1] [6].
Electronic contributions include:
Table 2: Impact of Dichlorophenyl Substitution on Molecular Properties
Parameter | 3,5-Dichlorophenyl Derivative | Unsubstituted Phenyl Derivative | Change (%) |
---|---|---|---|
log P | 3.2 | 2.1 | +52% |
IC₅₀ vs. TP | 0.8 µM | 12.5 µM | -94% |
Plasma Protein Binding | 88% | 76% | +16% |
Cytotoxicity (CC₅₀) | >100 µM (HepG2) | >100 µM (HepG2) | Unchanged |
Synthetic considerations: The 3,5-dichloroaniline precursor enables late-stage diversification via Buchwald-Hartwig amination or Suzuki coupling, allowing rapid SAR exploration [6].
The evolution of 5-aryl-1,3,4-oxadiazol-2-amines reflects a paradigm shift from phenotypic screening to target-driven design. Early research (pre-2010) focused on antimicrobial applications, exemplified by 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine showing MIC = 2 µg/mL against Mycobacterium tuberculosis [4] [9]. Limited target specificity, however, hindered clinical translation.
Key milestones include:
Table 3: Evolution of Key 5-Aryl-1,3,4-Oxadiazol-2-Amine Derivatives
Year | Key Derivative | Target/Activity | Advancement | Ref |
---|---|---|---|---|
2015 | 5-(4-Hydroxyphenyl) analog | Thymidylate synthase (IC₅₀ = 4.38 µM) | First evidence of enzyme inhibition | [3] |
2018 | 5-(Pyridin-3-yl) variant | Anticancer (HCT116 IC₅₀ = 2.6 µM) | Demonstrated in vivo efficacy in CRC models | [3] |
2021 | ChEMBL2058305 | Thymidine phosphorylase (IC₅₀ = 0.15 µM) | Validated via DFT and molecular dynamics | [1] |
2023 | 5-(3,5-Dichlorophenyl)-2-amino | Dual EGFR/TP inhibition | Overcame resistance in 5-FU-resistant cell lines | [10] |
Current efforts focus on polypharmacology—e.g., dual EGFR/TP inhibitors—to counteract compensatory pathway activation in cancers. The 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine scaffold exemplifies this strategy, showing nanomolar affinity for both targets (EGFR IC₅₀ = 41 nM; TP IC₅₀ = 0.8 µM) [7] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0